![molecular formula C9H16O3 B1529400 1,9-ジオキサスピロ[5.5]ウンデカン-4-オール CAS No. 1341961-33-8](/img/structure/B1529400.png)
1,9-ジオキサスピロ[5.5]ウンデカン-4-オール
概要
説明
1,9-Dioxaspiro[5.5]undecan-4-ol is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol. This compound belongs to the class of spiroacetals, which are characterized by their unique fused ring structures. The presence of oxygen atoms in its structure makes it an interesting subject for various chemical and biological studies.
科学的研究の応用
1,9-Dioxaspiro[5.5]undecan-4-ol has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,9-Dioxaspiro[5.5]undecan-4-ol can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate diols under acidic conditions. The reaction typically requires a strong acid catalyst, such as p-toluenesulfonic acid, and heating to promote the formation of the spiroacetal ring structure.
Industrial Production Methods: In an industrial setting, the production of 1,9-Dioxaspiro[5.5]undecan-4-ol may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反応の分析
Types of Reactions: 1,9-Dioxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkylating agents under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of 1,9-Dioxaspiro[5.5]undecan-4-ol can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or aldehydes.
Substitution: Substitution reactions can produce various substituted derivatives of the compound.
作用機序
The mechanism by which 1,9-Dioxaspiro[5.5]undecan-4-ol exerts its effects depends on its specific application. For example, in antimicrobial studies, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved in these interactions are still under investigation.
類似化合物との比較
1,7-Dioxaspiro[5.5]undecane
1,7-Dioxaspiro[5.5]undecan-3-ol
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanol
特性
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNUVLZINIDTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



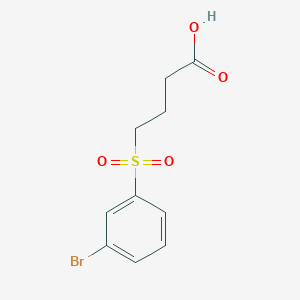
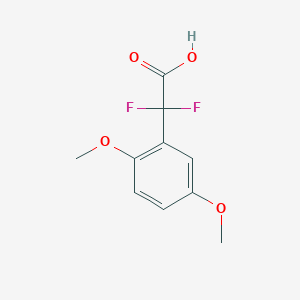
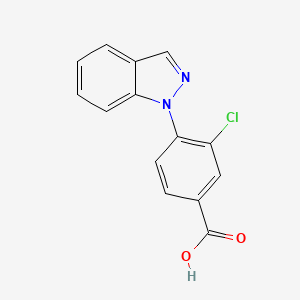
![4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1529323.png)
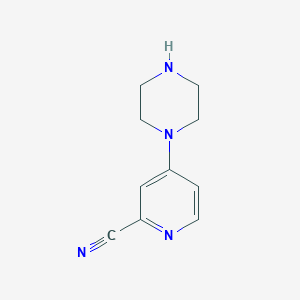
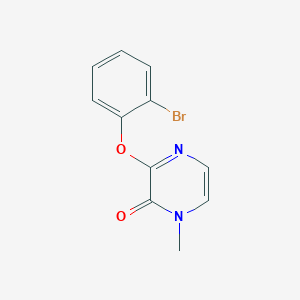
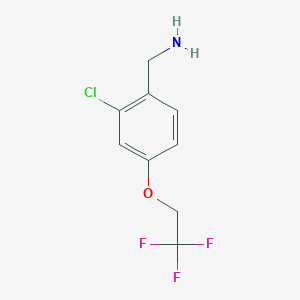
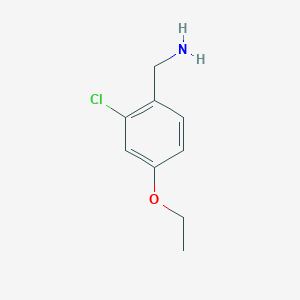
![2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1529330.png)
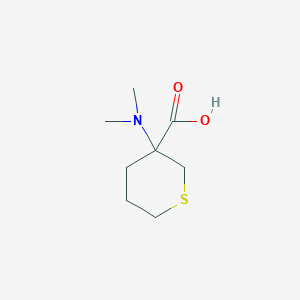

amine](/img/structure/B1529334.png)
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1529336.png)
